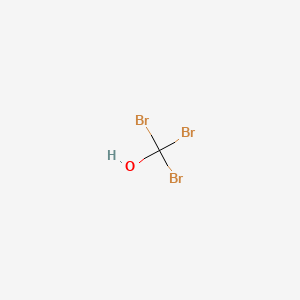
Tribromomethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromomethanol, also known as this compound, is a useful research compound. Its molecular formula is CHBr3O and its molecular weight is 268.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anesthetic Applications
General Use in Laboratory Research:
Tribromomethanol is primarily employed as an injectable anesthetic in laboratory settings. It is favored for its rapid induction and recovery times, making it suitable for short surgical procedures lasting between 5 to 30 minutes. The recommended dosage for effective anesthesia in mice is typically around 240 mg/kg when administered intraperitoneally, although doses can range from 125 mg/kg to 500 mg/kg depending on the specific requirements of the procedure .
Specific Applications:
- Surgical Procedures: It is commonly used for various surgical interventions including embryo transfer and vasectomy in the generation of genetically modified mouse lines .
- Echocardiography Studies: this compound has been utilized in cardiological studies where its effects on heart function are assessed through echocardiography. It has been noted to cause significant alterations in heart rate and left ventricular dimensions .
Safety and Efficacy Considerations
Controversies and Adverse Effects:
Despite its widespread use, this compound has been associated with several safety concerns. Reports indicate potential adverse effects such as splenic lymphocyte injury, peritonitis, and muscle necrosis . The discrepancies in reported adverse effects may arise from variations in the preparation and storage conditions of the anesthetic solution. For instance, breakdown products such as dibromoacetaldehyde have been implicated in causing toxicity .
Guidelines for Use:
Research has led to the establishment of guidelines for the preparation and storage of this compound to mitigate risks associated with its use. Studies have shown that maintaining a pH between 6.5 to 7.0 during storage significantly reduces the formation of harmful breakdown products .
Case Study 1: Anesthetic Efficacy in Different Mouse Strains
A study evaluated the efficacy and safety of this compound across different strains of mice (ICR, C57BL/6, BALB/c). It was found that varying doses influenced mortality rates significantly, highlighting the importance of strain-specific dosing protocols to ensure safety during anesthesia administration .
Case Study 2: Effects on Cardiac Function
In a detailed examination of this compound's impact on cardiac function during echocardiographic assessments, significant heart rate reductions were observed alongside left ventricular enlargement. These findings underscore the need for careful monitoring when using this anesthetic in cardiovascular studies .
Comparative Analysis of this compound with Other Anesthetics
| Anesthetic | Induction Time | Recovery Time | Common Use Cases | Notable Side Effects |
|---|---|---|---|---|
| This compound | Rapid (minutes) | Moderate (80 min) | Short surgical procedures | Potential toxicity; variable effects based on preparation |
| Isoflurane | Rapid (minutes) | Fast (minutes) | General anesthesia | Respiratory depression; requires specialized equipment |
| Ketamine | Moderate (minutes) | Variable (30-60 min) | Pain management; sedation | Hallucinations; increased heart rate |
Propiedades
Número CAS |
5405-30-1 |
|---|---|
Fórmula molecular |
CHBr3O |
Peso molecular |
268.73 g/mol |
Nombre IUPAC |
tribromomethanol |
InChI |
InChI=1S/CHBr3O/c2-1(3,4)5/h5H |
Clave InChI |
ACRXLLXANWELLX-UHFFFAOYSA-N |
SMILES |
C(O)(Br)(Br)Br |
SMILES canónico |
C(O)(Br)(Br)Br |
Key on ui other cas no. |
5405-30-1 |
Sinónimos |
tribromomethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















